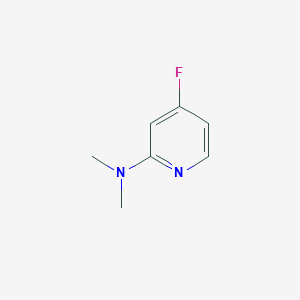

(4-Fluoropyridin-2-yl)dimethylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOTUQIVNNECGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoropyridin 2 Yl Dimethylamine and Analogues

Strategies for Pyridine (B92270) Ring Functionalization and Halogenation

The functionalization of pyridine rings, particularly with halogens, is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or when good leaving groups are present at the 2- or 4-positions relative to the ring nitrogen. youtube.com

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines with Amines

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amine functionalities onto a pyridine ring. youtube.com This reaction typically involves a halogenated pyridine, such as a 2-chloro- or 2-fluoropyridine (B1216828), reacting with an amine. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the ring is temporarily disrupted in this intermediate state. youtube.com The subsequent loss of the halide ion restores the aromaticity and yields the aminated pyridine product.

The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen. Halogens at the 2- and 4-positions are more readily displaced because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. youtube.com In contrast, 3-halopyridines are generally much less reactive towards nucleophilic substitution. youtube.com

The nature of the leaving group is also crucial. Fluorine is often the best leaving group in these reactions, making 2-fluoropyridines highly reactive substrates. acs.orgresearchgate.net The reaction of 2-fluoropyridine with sodium ethoxide in ethanol, for instance, is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. acs.org This enhanced reactivity allows SNAr reactions on fluoropyridines to occur under milder conditions. acs.org

Direct C-H Amination and Related Approaches for Pyridine Rings

Direct C-H amination offers a more atom-economical approach to synthesizing aminopyridines by avoiding the pre-functionalization step of halogenation. While challenging due to the inertness of C-H bonds, several methods have been developed.

One notable example is the Chichibabin reaction, where pyridine itself can react with a strong nucleophile like potassium amide (KNH₂) to produce 2-aminopyridine (B139424), expelling a hydride ion as the leaving group. youtube.com

More modern approaches often involve transition-metal catalysis or photoredox catalysis to facilitate the C-H amination of pyridine rings. researchgate.net These methods can offer greater functional group tolerance and regioselectivity. For instance, palladium-catalyzed amination has been shown to be effective for the C-N cross-coupling of halopyridines. researchgate.net

Fluorination Techniques for Pyridine Scaffolds (e.g., Balz-Schiemann Reaction)

Introducing a fluorine atom onto a pyridine ring can be achieved through various methods. Direct fluorination of substituted pyridines with fluorine gas, often diluted with an inert gas, can yield 2-fluoro-substituted pyridines under mild conditions. google.com Another method involves the use of silver(II) fluoride (B91410) (AgF₂), which allows for the site-selective fluorination of a single carbon-hydrogen bond in pyridines and diazines at ambient temperatures. nih.gov This reaction shows exclusive selectivity for fluorination adjacent to the nitrogen atom. nih.gov

The Balz-Schiemann reaction is a classical and widely used method for synthesizing aryl fluorides, including fluoropyridines, from primary aromatic amines. chemistrylearner.comwikipedia.org The reaction proceeds by converting an arylamine into a diazonium tetrafluoroborate (B81430) salt, which upon thermal or photochemical decomposition, yields the corresponding aryl fluoride. chemistrylearner.comorganic-chemistry.org

The general mechanism involves three main steps:

Diazotization of the primary aromatic amine with nitrous acid to form a diazonium salt. byjus.com

Addition of fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate intermediate. byjus.com

Thermal decomposition of the isolated diazonium salt, which releases nitrogen gas and boron trifluoride, to give the final aryl fluoride product. byjus.com

While effective, the Balz-Schiemann reaction can have limitations, and variations using other counterions like hexafluorophosphates (PF₆⁻) have been developed to improve yields for certain substrates. wikipedia.orgbyjus.com For the synthesis of 4-fluoropyridine (B1266222) from 4-aminopyridine, the Balz-Schiemann reaction is considered a practical method, although challenges in purification due to the product's instability in water have been noted. nii.ac.jp

Table 1: Comparison of Pyridine Fluorination Methods

| Method | Reagents | Key Features |

|---|---|---|

| Direct Fluorination | F₂ gas | Can be hazardous; requires careful control of reaction conditions. google.com |

| Silver(II) Fluoride | AgF₂ | Site-selective for the position adjacent to nitrogen; proceeds under mild conditions. nih.gov |

| Balz-Schiemann Reaction | Arylamine, NaNO₂, HBF₄ | A two-step process involving a diazonium salt intermediate; widely applicable. chemistrylearner.comwikipedia.org |

| Halogen Exchange | KF, CsF | Displaces other halogens (e.g., Cl) with fluorine, often requiring high temperatures or phase-transfer catalysts. |

Formation of the Dimethylamine (B145610) Moiety on Pyridine Rings

The introduction of a dimethylamine group is a key step in the synthesis of the target compound. This is typically achieved through amination reactions using appropriate dimethylamine precursors.

Amination Reactions with Dimethylamine Precursors

The most direct method for introducing the dimethylamine group is through a nucleophilic aromatic substitution reaction on a suitable halopyridine substrate with dimethylamine. For the synthesis of (4-Fluoropyridin-2-yl)dimethylamine, a common precursor would be 2,4-difluoropyridine (B1303125) or 2-chloro-4-fluoropyridine. The greater reactivity of the halogen at the 2-position towards nucleophilic attack would favor the displacement of that halogen by dimethylamine, yielding the desired product. The reaction of 4-chloropyridine (B1293800) with dimethylamine to form 4-dimethylaminopyridine (B28879) is a well-established example of this type of transformation. vaia.com

The reaction conditions for these aminations can vary, but they often involve heating the reactants in a suitable solvent. youtube.com The use of a base may also be necessary to neutralize the hydrogen halide formed during the reaction.

Displacement Reactions for Introducing N,N-Dimethylamide or Amine Groups

In addition to using dimethylamine directly, other precursors can be employed to introduce the dimethylamino functionality. For instance, N,N-dimethylformamide (DMF) can sometimes serve as a source of the dimethylamino group, particularly in the presence of other reagents that can facilitate the transformation.

Displacement reactions can also be used to introduce other nitrogen-containing groups that can be subsequently converted to a dimethylamino group. For example, a primary amino group can be introduced and then alkylated with a methylating agent to form the tertiary amine. The synthesis of N-(4-aminopyridin-2-yl)amides has been explored as a route to B-Raf(V600E) inhibitors, demonstrating the manipulation of amino groups on the pyridine ring. nih.gov

Table 2: Examples of Amination Reactions on Pyridine Rings

| Substrate | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-Chloropyridine | Amine | 2-Aminopyridine derivative | SNAr youtube.com |

| 4-Chloropyridine | Dimethylamine | 4-Dimethylaminopyridine | SNAr vaia.com |

| Pyridine | Potassium Amide | 2-Aminopyridine | Chichibabin Reaction youtube.com |

| 2-Fluoropyridine | Lithium Amides | 2-Aminopyridine derivatives | SNAr researchgate.net |

Chemoenzymatic and Biocatalytic Routes to Related Aminopyridines

The integration of enzymatic and chemical synthetic steps, known as chemoenzymatic synthesis, offers a powerful and sustainable approach to producing aminopyridines and their derivatives. nih.gov Biocatalysis provides mild reaction conditions, high selectivity, and a reduced environmental footprint compared to traditional chemical methods. nih.gov

Furthermore, chemoenzymatic strategies have been developed for the synthesis of pyridylalanine derivatives, which are structural analogs of aminopyridines. researchgate.net These methods often involve an enzymatic kinetic resolution as a key step to obtain enantiomerically pure products. researchgate.net While these routes are promising, challenges such as substrate solubility and cofactor regeneration need to be addressed for large-scale industrial applications. nih.gov

Below is a table summarizing some biocatalytic approaches to aminopyridine-related structures:

| Target Molecule | Enzyme(s) | Key Reaction | Ref. |

| Didanosine Intermediate | Ribokinase, Purine nucleoside phosphorylase | Multi-enzyme cascade | rsc.org |

| L-tert-leucine | Branched-chain amino acid aminotransferase | Reductive amination | rsc.org |

| Pyridylalanine Derivatives | α-Chymotrypsin | Enzymatic hydrolysis/resolution | researchgate.net |

| Enantiomerically Pure Amino Acids | Hydantoinase/Carbamoylase | Dynamic kinetic resolution | researchgate.net |

Photoredox-Mediated Synthetic Pathways for Fluoropyridines

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated aromatic compounds, including fluoropyridines. researchgate.netthieme-connect.de This methodology utilizes a photocatalyst that, upon excitation with visible light, can initiate single-electron transfer (SET) processes, enabling the generation of radical intermediates under mild conditions. nih.gov

One notable approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. organic-chemistry.orgacs.org This reaction, catalyzed by fac-Ir(ppy)₃ under blue LED irradiation, is followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to construct the 3-fluoropyridine (B146971) ring. organic-chemistry.orgacs.org The reaction is versatile and tolerates a range of substrates, providing a practical route to diversely substituted 3-fluoropyridines. organic-chemistry.orgacs.org

Another strategy focuses on the direct C-H functionalization of (hetero)arenes. thieme-connect.de Photoredox catalysis allows for the introduction of various fluorinated groups (e.g., -CF₃, -OCF₃, -SCF₃) onto the aromatic core. researchgate.net These reactions often proceed via radical intermediates, offering regioselectivity that is complementary to traditional ionic pathways. thieme-connect.de

The following table summarizes key aspects of photoredox-mediated fluoropyridine synthesis:

| Reaction Type | Key Reagents/Catalysts | Fluorinated Group Introduced | Ref. |

| Coupling of α,α-difluoro-β-iodoketones and silyl enol ethers | fac-Ir(ppy)₃, blue LED | 3-Fluoro | organic-chemistry.orgacs.org |

| Trifluoromethylation of heterocycles | Ru(bpy)₃Cl₂ | -CF₃ | researchgate.net |

| C-H Fluoroalkoxylation | Ruthenium-based photocatalyst | -O-Fluoroalkyl | thieme-connect.de |

Palladium-Catalyzed Amination and Cross-Coupling Methods for Pyridines

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized pyridines. rsc.org The Buchwald-Hartwig amination, in particular, is a widely used method for the formation of C-N bonds, allowing for the coupling of various amines with halo-pyridines. acs.orgnih.gov

The choice of ligand is crucial for the success of these reactions. Bulky biarylphosphine ligands, such as BrettPhos and RuPhos, have been shown to be highly effective in promoting the amination of a wide range of aryl and heteroaryl halides, including challenging substrates like five-membered heterocyclic bromides. acs.orgnih.gov These catalyst systems often allow for low catalyst loadings and short reaction times. nih.gov

In addition to amination, palladium catalysis is also employed for other cross-coupling reactions to build the pyridine core or introduce further functionalization. The Suzuki-Miyaura coupling, for instance, is a robust method for forming C-C bonds. sigmaaldrich.com By using pyridine-2-sulfinates as coupling partners in a desulfinylative cross-coupling process, a variety of linked pyridine-heterocycle building blocks can be accessed. sigmaaldrich.com

The table below highlights some palladium-catalyzed methods for pyridine functionalization:

| Reaction Type | Ligand/Catalyst System | Key Transformation | Ref. |

| Buchwald-Hartwig Amination | Pd precatalyst with tBuBrettPhos | C-N bond formation | acs.org |

| Buchwald-Hartwig Amination | Pd precatalyst with BrettPhos or RuPhos | C-N bond formation | nih.gov |

| Desulfinylative Cross-Coupling | Palladium catalyst | C-C bond formation | sigmaaldrich.com |

Reaction Mechanisms and Reactivity Studies of 4 Fluoropyridin 2 Yl Dimethylamine Systems

Mechanistic Investigations of Nucleophilic Aromatic Substitution on Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, providing a reliable method for the site-specific synthesis of substituted pyridines. acs.org The presence of the electronegative nitrogen atom in the pyridine ring, coupled with activating substituents, facilitates the attack of nucleophiles.

Detailed Steps of SNAr Reactions with Dimethylamine (B145610)

The SNAr reaction of a fluoropyridine with dimethylamine typically proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile, dimethylamine, on the electron-deficient carbon atom bearing the fluorine atom. This attack is often the rate-determining step and leads to the formation of a negatively charged intermediate. masterorganicchemistry.com The aromaticity of the pyridine ring is temporarily disrupted during this step. youtube.com

Formation of the Meisenheimer Complex: The intermediate formed is a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the fluoride (B91410) ion. Fluorine is an effective leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens. masterorganicchemistry.com

A practical procedure for the SNAr of aryl fluorides and chlorides with dimethylamine has been developed using a hydroxide-assisted, thermal decomposition of N,N-dimethylformamide (DMF). nih.gov This method provides a convenient source of dimethylamine and is tolerant of various functional groups. nih.govnih.gov

Factors Influencing Regioselectivity (e.g., Steric and Electronic Effects of Fluorine and other Substituents)

The regioselectivity of SNAr reactions on fluoropyridines is governed by a combination of steric and electronic factors. nih.govscispace.com

Electronic Effects: The position of nucleophilic attack is highly influenced by the electronic properties of the pyridine ring and its substituents. The electronegative nitrogen atom makes the C2 and C4 positions of the pyridine ring electron-deficient and thus more susceptible to nucleophilic attack. wikipedia.org Electron-withdrawing groups on the ring further enhance this effect, stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com Conversely, electron-donating groups can deactivate the ring towards nucleophilic attack.

Steric Effects: The steric hindrance around the potential reaction sites can also play a crucial role in determining the regioselectivity. nih.govnih.gov Bulky substituents adjacent to a potential site of attack can hinder the approach of the nucleophile, favoring substitution at a less sterically crowded position.

Computational studies using Density Functional Theory (DFT) have proven valuable in predicting the regioselectivity of SNAr reactions by calculating the relative stabilities of the isomeric σ-complex intermediates. researchgate.net For fluoropyridines, these calculations can quantitatively predict the distribution of regioisomers for both anionic and neutral nucleophiles. researchgate.net

Characterization of Meisenheimer-like Intermediates in SNAr Processes

Meisenheimer complexes, the anionic σ-complexes formed during SNAr reactions, have long been considered key intermediates. masterorganicchemistry.combris.ac.uk Their formation can often be detected and, in some cases, the intermediates can be isolated, especially when the aromatic ring is activated by strong electron-withdrawing groups like nitro groups. masterorganicchemistry.combris.ac.ukresearchgate.net

However, recent research suggests that the existence of a stable Meisenheimer complex as a true intermediate is not universal for all SNAr reactions. researchgate.netnih.gov In many cases, particularly with less-activated aromatic systems or with leaving groups other than fluoride, the reaction may proceed through a more concerted pathway where the Meisenheimer complex represents a transition state rather than a stable intermediate. bris.ac.uknih.govnih.gov Computational studies have been instrumental in exploring this mechanistic dichotomy, with some calculations unable to locate stable Meisenheimer intermediates for certain substrates, suggesting a concerted mechanism. nih.govrsc.org The stability of the Meisenheimer complex is dependent on factors such as the number and position of electron-withdrawing groups on the ring. researchgate.net

Role of Dimethylamine as a Nucleophile and Organocatalyst in Pyridine Chemistry

Dimethylamine is a versatile reagent in pyridine chemistry, capable of acting as both a potent nucleophile and an effective organocatalyst. ontosight.airesearchgate.net Its nucleophilicity allows it to directly participate in SNAr reactions, as detailed above.

Furthermore, the derivative 4-(Dimethylamino)pyridine (DMAP) is a widely used nucleophilic catalyst in organic synthesis. ontosight.aiyoutube.com The dimethylamino group enhances the basicity and nucleophilicity of the pyridine nitrogen. youtube.com DMAP's catalytic activity stems from its ability to form a highly reactive acylpyridinium intermediate, which facilitates a variety of transformations, including acyl transfer reactions. ontosight.aiacs.org Although (4-Fluoropyridin-2-yl)dimethylamine itself is not typically cited as an organocatalyst in the same vein as DMAP, the principles of nucleophilicity and the electronic influence of the dimethylamino group are fundamental to its reactivity. acs.org

Electrophilic Aromatic Substitution Potentials on the Fluoropyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more challenging compared to benzene (B151609). The electronegative nitrogen atom deactivates the ring towards electrophilic attack, making it less reactive, similar to nitrobenzene. wikipedia.orgwikipedia.org Direct electrophilic substitution on pyridine is often nearly impossible under standard conditions. wikipedia.org

To facilitate electrophilic substitution, the reactivity of the pyridine ring can be enhanced by forming the pyridine N-oxide. wikipedia.orgyoutube.com The N-oxide group is electron-donating, which activates the ring, making the reaction faster than with pyridine itself. wikipedia.org Following the substitution reaction, the N-oxide can be reduced back to the substituted pyridine. wikipedia.orgyoutube.com

Radical-Mediated Reaction Pathways Involving Pyridines

Pyridine and its derivatives can also participate in radical reactions. wikipedia.org One of the most well-known radical reactions involving pyridines is the Minisci reaction, which allows for the alkylation of the heteroaromatic base. wikipedia.orgacs.org This reaction typically involves the generation of alkyl radicals, which then add to the protonated pyridine ring. acs.org

Recent advancements have led to the development of new radical-based functionalization pathways for pyridines. acs.orgnih.gov These methods often involve the generation of pyridinyl radicals through single-electron reduction of pyridinium (B92312) ions. acs.org These pyridinyl radicals can then couple with other radical species, offering distinct positional selectivity compared to classical Minisci chemistry. acs.org N-alkoxypyridinium salts have emerged as particularly reactive radical traps, enabling efficient radical chain reactions with various radical precursors. nih.govchemrxiv.org

Hydrogenation and Dearomatization Mechanisms of Fluoropyridines

The study of hydrogenation and dearomatization reactions of fluorinated pyridines is a significant area of research, primarily driven by the prevalence of the fluorinated piperidine (B6355638) motif in pharmaceuticals and agrochemicals. These reactions transform flat, aromatic precursors into three-dimensional, saturated heterocycles, often with a high degree of stereocontrol. While direct studies on the hydrogenation and dearomatization of this compound are not extensively detailed in the reviewed literature, the mechanisms can be understood by examining related fluoropyridine systems.

A prominent strategy for the synthesis of all-cis-(multi)fluorinated piperidines involves a one-pot dearomatization-hydrogenation (DAH) process. nih.govnih.gov This method circumvents the challenges associated with the direct hydrogenation of the stable aromatic pyridine ring. The process is typically catalyzed by rhodium complexes and utilizes a boron-based reagent, such as pinacol (B44631) borane (B79455) (HBpin), to facilitate the initial dearomatization step. nih.govspringernature.com

The proposed mechanism for this DAH process initiates with the rhodium-catalyzed dearomatization of the fluoropyridine. nih.gov This step breaks the aromaticity of the pyridine ring, forming diene intermediates. springernature.com These intermediates are significantly more reactive towards hydrogenation than the starting aromatic compound. Subsequently, the same catalytic system or a co-catalyst facilitates the complete saturation of the ring through hydrogenation, leading to the formation of the corresponding piperidine. nih.govnih.gov A key advantage of this approach is the high diastereoselectivity, yielding all-cis substituted piperidines. nih.govnih.gov The stereochemical outcome is crucial as the orientation of the fluorine substituents can significantly impact the biological activity of the final molecule. researchgate.net

Heterogeneous catalysis offers an alternative and robust method for the hydrogenation of fluoropyridines. For instance, commercially available palladium on carbon (Pd/C) has been effectively used for the cis-selective hydrogenation of a variety of fluoropyridines. acs.orgnih.gov This method has demonstrated good yields and high diastereoselectivities. acs.orgnih.gov An important aspect of this catalytic system is its chemoselectivity, enabling the reduction of the fluoropyridine ring while tolerating other aromatic systems, such as benzene rings, within the same molecule. acs.orgnih.gov Mechanistic studies suggest that for certain substrates, the in situ generation of a hydrogen halide can act as an activator for the pyridine ring, facilitating the hydrogenation process. acs.org

The choice of catalyst and reaction conditions plays a critical role in the success of these transformations. For example, rhodium-carbene complexes have been noted for their ability to promote highly stereoselective hydrogenation of heteroarenes. springernature.com In some instances, borane catalysts, such as tris[3,5-bis(trifluoromethyl)phenyl]borane, have been shown to catalyze the reduction of pyridines through a hydroboration/hydrogenation cascade. researchgate.net

While the specific electronic and steric effects of the dimethylamino group at the 2-position and the fluorine atom at the 4-position of this compound on its hydrogenation and dearomatization reactivity have not been explicitly elucidated in the provided context, general principles of pyridine chemistry would apply. The electron-donating dimethylamino group would likely increase the electron density of the pyridine ring, potentially making it more susceptible to electrophilic attack but possibly more challenging to reduce via hydrogenation compared to unsubstituted pyridine. Conversely, the electron-withdrawing fluorine atom would have an opposing effect. The interplay of these substituents would ultimately govern the reactivity and the specific conditions required for the successful hydrogenation and dearomatization of this particular substrate.

Table of Reaction Parameters for Fluoropyridine Hydrogenation

| Catalyst System | Reagents | Key Features | Product Stereochemistry | Ref |

| Rhodium-carbene complexes | HBpin, H₂ | One-pot dearomatization-hydrogenation (DAH) | Highly diastereoselective for all-cis products | nih.govspringernature.com |

| Heterogeneous Palladium (e.g., Pd/C) | H₂ | Robust, tolerates air and moisture, chemoselective | Good to excellent diastereoselectivity for cis products | acs.orgnih.gov |

| Borane catalysts (e.g., B(C₆F₅)₃) | Hantzsch ester | Hydroboration/hydrogenation cascade | - | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 4 Fluoropyridin 2 Yl Dimethylamine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

In the ¹H NMR spectrum of (4-Fluoropyridin-2-yl)dimethylamine, distinct signals corresponding to the protons of the pyridine (B92270) ring and the dimethylamine (B145610) group are observed. The aromatic protons of the pyridine ring typically appear in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. libretexts.orglibretexts.org The fluorine atom at the C4 position and the dimethylamine group at the C2 position introduce further electronic effects, causing specific shifts for the remaining ring protons. For instance, in related 2-aminopyridine (B139424) derivatives, the proton at C6 is often the most downfield. chemicalbook.com The protons of the dimethylamine group, being attached to a nitrogen atom, are expected to resonate as a singlet in the upfield region, typically around 2.0-3.0 ppm. docbrown.infochemicalbook.com The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the presence of the pyridine and dimethylamine moieties.

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine Ring Protons | 6.5 - 8.5 | Doublet, Triplet, or Multiplet |

| Dimethylamine Protons | 2.0 - 3.0 | Singlet |

This table provides generalized chemical shift ranges. Actual values can vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts of the pyridine ring carbons are typically found in the aromatic region between 100 and 160 ppm. oregonstate.edu The carbon atom attached to the fluorine (C4) will exhibit a large one-bond C-F coupling constant, appearing as a doublet, and its chemical shift will be significantly influenced by the high electronegativity of fluorine. blogspot.com Similarly, the carbon atom bonded to the dimethylamine group (C2) will also have a distinct chemical shift. The remaining carbon atoms of the pyridine ring (C3, C5, and C6) will show characteristic shifts based on their position relative to the substituents. researchgate.net The carbon atoms of the dimethylamine group will appear in the upfield region, typically between 30 and 50 ppm. oregonstate.edu Proton-decoupled ¹³C NMR spectra of fluorinated compounds can be complex due to long-range C-F couplings, but these couplings provide valuable structural information. magritek.com

| Carbon Environment | Typical Chemical Shift (δ, ppm) | Note |

| C2 (Pyridine) | ~160 | Attached to Dimethylamine |

| C3 (Pyridine) | ~105 | |

| C4 (Pyridine) | ~165 | Attached to Fluorine (shows C-F coupling) |

| C5 (Pyridine) | ~110 | |

| C6 (Pyridine) | ~150 | |

| Dimethylamine Carbons | 30 - 50 |

This table provides estimated chemical shift values. Actual values can vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. nih.gov Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. alfa-chemistry.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C4 position. The chemical shift of this fluorine atom in fluorinated aromatic compounds typically falls within a broad range, but for 4-fluoropyridine (B1266222) derivatives, it is often observed in the region of -60 to -172 ppm relative to a standard reference like CFCl₃. researchgate.net The precise chemical shift provides information about the electronic environment of the fluorine atom, which is influenced by the electron-donating dimethylamine group. alfa-chemistry.com Coupling between the fluorine nucleus and the protons on the pyridine ring (H-3 and H-5) can also be observed, providing further structural confirmation.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of molecules. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar compounds like this compound, often producing a prominent protonated molecular ion [M+H]⁺. researchgate.netund.edu This allows for the accurate determination of the molecular mass. The high-resolution mass spectrum can confirm the elemental composition of the molecule. For this compound (C₇H₉FN₂), the expected exact mass of the protonated molecule is readily calculated and compared with the experimental value.

Under fragmentation conditions (e.g., collision-induced dissociation in MS/MS), characteristic fragmentation patterns can be observed. Common fragmentation pathways for aminopyridines may include the loss of the dimethylamino group or fragments from the pyridine ring. nih.govresearchgate.net The study of these fragmentation patterns helps to confirm the structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the solid-state structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, analysis of related structures, such as fluorinated pyrimidine (B1678525) derivatives, reveals common motifs. researchgate.net For instance, in the crystal lattice of such compounds, intermolecular interactions like hydrogen bonds and π-π stacking often play a significant role in stabilizing the structure. researchgate.net A crystal structure of this compound would precisely define the geometry of the pyridine ring, the orientation of the dimethylamine group, and how the molecules pack in the solid state. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the pyridine ring, the C-F bond, and the C-N bonds. The pyridine ring vibrations typically appear in the 1600-1400 cm⁻¹ region. researchgate.netacs.org The C-F stretching vibration is expected to produce a strong band in the IR spectrum, typically in the range of 1300-1000 cm⁻¹. The C-N stretching vibrations of the dimethylamino group would also be present in the spectrum. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will appear just below 3000 cm⁻¹. Analysis of the vibrational spectra of related molecules like 2-fluoropyridine (B1216828) and 4-dimethylaminopyridine (B28879) (DMAP) can aid in the assignment of the observed bands. researchgate.netacs.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Pyridine Ring Vibrations | 1600 - 1400 |

| C-F Stretch | 1300 - 1000 |

| C-N Stretch | 1350 - 1250 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Complex Formation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, providing valuable insights into the molecule's conjugated systems and non-bonding electrons.

The UV-Vis spectrum of a substituted pyridine, such as this compound, is primarily characterized by transitions involving the π-electrons of the aromatic ring and the non-bonding (n) electrons on the nitrogen atoms. Typically, substituted pyridines display two main types of absorption bands:

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For substituted pyridines, these bands are often observed in the UV region. The presence of substituents on the pyridine ring, such as the electron-donating dimethylamine group and the electron-withdrawing fluorine atom, can cause shifts in the position (λmax) and intensity (molar absorptivity, ε) of these bands.

n → π* Transitions: These are lower-intensity absorptions arising from the excitation of a non-bonding electron (from the pyridine ring nitrogen) into a π* antibonding orbital. These transitions are characteristically weak and can sometimes be obscured by stronger π → π* bands or solvent effects researchgate.net.

The electronic spectrum is sensitive to the molecular environment. For instance, the coordination of the pyridine nitrogen to Lewis acid sites, such as on a metal oxide surface, typically results in a bathochromic (red) shift of the π → π* transition band rsc.org. Similarly, changes in solvent polarity or pH can influence the spectral features, particularly the n → π* transitions, by stabilizing or destabilizing the non-bonding electrons.

Complex Formation:

The pyridine nitrogen and the exocyclic dimethylamine group in this compound offer potential sites for coordination with metal ions. The formation of a metal complex invariably alters the electronic distribution within the pyridine ring and its substituents. This perturbation is directly observable in the UV-Vis spectrum. Upon complexation, the absorption bands of the ligand may shift significantly, and new bands, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, can appear nih.gov. Monitoring these spectral changes via UV-Vis titration allows for the study of complex stoichiometry and the determination of binding constants. For example, the titration of a ligand with a metal ion solution often reveals isosbestic points, which indicate a clear equilibrium between the free ligand and the metal-ligand complex.

Table 1: Representative UV-Vis Absorption Data for a Related Pyridine Analogue

This table presents illustrative data for 4-(Dimethylamino)pyridine (DMAP), a structurally similar compound, to demonstrate the typical electronic transitions observed.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| 4-(Dimethylamino)pyridine | Multiple | ~260-280 | High | π → π |

| 4-(Dimethylamino)pyridine | Multiple | >300 | Low | n → π |

Data is representative and compiled from general knowledge of pyridine spectroscopy and data for analogous compounds like 4-(Dimethylamino)pyridine nih.gov.

Radiometric Detection Methods for Radiolabeled Analogues (e.g., Radio-TLC)

For positron emission tomography (PET) applications, analogues of this compound can be radiolabeled with a positron-emitting isotope, most commonly fluorine-18 (B77423) (¹⁸F). The analysis and quality control of these radiolabeled compounds necessitate specialized detection methods that measure radioactivity. Radio-thin-layer chromatography (radio-TLC) is a rapid, simple, and widely used technique for determining the radiochemical purity of ¹⁸F-labeled radiopharmaceuticals researchgate.net.

The fundamental principle of radio-TLC is the separation of components in a mixture on a TLC plate, followed by the detection of the distribution of radioactivity along the plate. A small spot of the crude or purified radiolabeled product is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable mobile phase. The different components travel up the plate at different rates depending on their polarity and interaction with the stationary phase, resulting in separation.

For an ¹⁸F-labeled analogue of this compound, a typical radio-TLC analysis would aim to separate the desired product from potential radiochemical impurities, such as unreacted [¹⁸F]fluoride and other labeled byproducts. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound, stationary phase, and mobile phase.

Detection Methods:

After chromatographic development, the distribution of radioactivity on the TLC plate is measured using one of several methods:

Radioactivity Scanning: A scanner with a radiation detector moves along the length of the TLC plate, generating a chromatogram that plots radioactivity versus position unideb.huescholarship.org. This method allows for the quantification of the relative amounts of different radioactive species.

Autoradiography: The TLC plate is exposed to X-ray film or a phosphor imaging plate. The radiation from the radioactive spots creates a dark area on the film or a latent image on the phosphor plate, which can be read by a specialized scanner unideb.huescholarship.org. Phosphor imaging, in particular, offers high sensitivity and a wide dynamic range for quantification escholarship.org.

A critical aspect of radio-TLC method development for ¹⁸F-labeled compounds is ensuring that free [¹⁸F]fluoride, a common impurity, is effectively separated from the product. Typically, [¹⁸F]fluoride exhibits very strong interaction with silica gel and remains at the origin (Rf = 0), while the more lipophilic radiolabeled product migrates to a higher Rf value nih.gov. However, the choice of mobile phase is crucial, as certain conditions (e.g., highly aqueous eluents) can cause the [¹⁸F]fluoride to migrate, potentially complicating the analysis nih.gov. For instance, in the analysis of [¹⁸F]3-fluoro-4-aminopyridine, a single peak on radio-TLC was used to confirm high radiochemical purity unideb.hu.

Table 2: Illustrative Radio-TLC Data for Analysis of an ¹⁸F-Labeled Pyridine Analogue

This table provides a hypothetical example of radio-TLC results for the quality control of a radiolabeled aminopyridine derivative.

| Species | Expected Rf Value | Detection Method | Purpose |

| [¹⁸F]Fluoride | ~0.0 | Radioactivity Scanner | Impurity check |

| ¹⁸F-labeled Aminopyridine Product | ~0.5 - 0.8 | Radioactivity Scanner | Product identification and purity assessment |

| Precursor-derived Impurities | Variable | Radioactivity Scanner | Impurity profiling |

Data is illustrative, based on typical radio-TLC behavior of ¹⁸F-labeled small molecules and findings for related compounds unideb.hunih.gov. The exact Rf value is highly dependent on the specific TLC plate and mobile phase used.

Computational and Theoretical Chemistry of 4 Fluoropyridin 2 Yl Dimethylamine Systems

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), provide a robust framework for understanding the intricacies of the (4-Fluoropyridin-2-yl)dimethylamine system. These computational methods allow for the precise modeling of the molecule's electronic structure and properties.

The electronic properties of this compound can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.govaimspress.com A smaller energy gap generally signifies higher reactivity and a greater propensity for charge transfer within the molecule. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamine (B145610) group and the pyridine (B92270) ring, which can act as electron donors. Conversely, the LUMO is likely to be centered on the pyridine ring and influenced by the electron-withdrawing fluorine atom, making this region susceptible to nucleophilic attack. The HOMO-LUMO gap is a key determinant of the molecule's bioactivity and charge transfer interactions. aimspress.com

Table 1: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability. nih.gov |

| Ionization Potential (I) | 6.5 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 1.2 | The energy released when an electron is added to the molecule. |

| Global Hardness (η) | 2.65 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | 0.19 | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electronegativity (χ) | 3.85 | The ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | 2.81 | A measure of the molecule's ability to act as an electrophile. |

Note: The values in this table are hypothetical and serve as illustrative examples based on typical DFT calculations for similar aromatic amines.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential) and blue signifies areas of low electron density (positive potential). researchgate.net

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the pyridine ring and the fluorine atom, indicating these as primary sites for electrophilic attack. The dimethylamine group's nitrogen would also exhibit a negative potential. Conversely, the hydrogen atoms of the pyridine ring and the methyl groups would be characterized by a positive potential (blue), making them susceptible to nucleophilic interactions. The MEP surface thus provides a clear visual guide to the molecule's reactivity. aimspress.com

In this compound, significant delocalization is expected due to the interaction between the lone pair of the dimethylamine nitrogen and the π* antibonding orbitals of the pyridine ring. Similarly, the lone pairs of the fluorine atom and the pyridine nitrogen will interact with adjacent antibonding orbitals. The stabilization energies (E(2)) associated with these donor-acceptor interactions provide a quantitative measure of the intramolecular charge transfer and resonance effects that stabilize the molecule. NBO analysis helps in understanding the nature of the chemical bonds and the extent of electron delocalization from a localized Lewis structure perspective. uni-muenchen.dewisc.edu

Table 2: Predicted NBO Analysis - Second-Order Perturbation Theory for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N(amine) | π* (C-C)ring | 15.2 | n → π |

| LP (1) N(ring) | σ (C-F) | 5.8 | n → σ |

| LP (2) F | π (C-C)ring | 3.1 | n → π |

| π (C=C)ring | π (C=N)ring | 20.5 | π → π |

| σ (C-H)methyl | σ (N-C)amine | 2.3 | σ → σ* |

Note: The values in this table are hypothetical and illustrative of typical NBO analysis results for substituted pyridines.

Reaction Pathway Modeling and Transition State Analysis for Reactivity Prediction

Computational modeling of reaction pathways and the analysis of transition states are crucial for predicting the reactivity of this compound in various chemical transformations. By mapping the potential energy surface of a reaction, chemists can identify the most favorable reaction coordinates, determine activation energies, and characterize the geometry of transition state structures. This information is invaluable for understanding reaction mechanisms and predicting reaction outcomes. For instance, in nucleophilic aromatic substitution reactions, modeling can help determine whether the reaction proceeds via a Meisenheimer complex and can predict the regioselectivity of the attack.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The three-dimensional structure and intermolecular interactions of this compound play a significant role in its physical properties and biological activity. Conformational analysis helps to identify the most stable arrangement of the molecule by exploring the rotation around single bonds, such as the bond connecting the dimethylamino group to the pyridine ring.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, are also critical. While this compound does not have a classic hydrogen bond donor, the nitrogen atoms of the pyridine ring and the dimethylamino group, as well as the fluorine atom, can act as hydrogen bond acceptors. rsc.org In a crystalline state or in solution, these sites can interact with hydrogen bond donors from other molecules. researchgate.netresearchgate.net

Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems. nih.gov These non-covalent interactions are vital in determining the packing of molecules in the solid state and can influence the binding of the molecule to biological targets. Computational methods can be used to calculate the energies of these interactions and predict the most stable dimeric or aggregated forms of the compound.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, these calculations can provide valuable information about its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Calculated vibrational frequencies can be used to assign the various stretching and bending modes in the experimental IR and Raman spectra. Theoretical predictions of ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental NMR data, helping to assign specific signals to the corresponding nuclei in the molecule. Furthermore, time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra, providing insights into the electronic transitions responsible for the observed UV-Vis absorption bands.

Design and Synthesis of Analogues and Derivatives of 4 Fluoropyridin 2 Yl Dimethylamine

Structural Modifications of the Pyridine (B92270) Core

The pyridine ring is a primary target for structural modification, allowing for the modulation of the compound's electronic properties, basicity, and interaction with biological targets.

Variations in Fluorine Substitution Pattern on the Pyridine Ring

The position of the fluorine atom on the pyridine ring significantly influences the molecule's properties. While the parent compound features fluorine at the 4-position, synthetic strategies can be employed to introduce fluorine at other positions. The substitution of hydrogen with fluorine alters the electronic landscape of the pyridine ring, impacting its reactivity and stability. nih.govacs.org This added stability can be advantageous, rendering fluorinated aromatics more resistant to chemical degradation and thermostable. nih.gov

The regioselectivity of fluorination on a pyridine ring can be challenging to control. However, methods utilizing reagents like silver difluoride (AgF₂) have shown promise in achieving site-selective C-H fluorination. nih.govacs.org For instance, 3-substituted pyridines have been shown to undergo fluorination with high selectivity at the 2-position. nih.govacs.org The electronic nature of existing substituents on the pyridine ring plays a crucial role in directing the position of further fluorination. Electron-donating groups can activate specific positions for fluorination, while multiple electron-withdrawing groups can decrease the reaction yield. nih.govacs.org

Table 1: Regioselectivity of Fluorination on Substituted Pyridines

| Starting Material (Pyridine Derivative) | Fluorinating Agent | Major Product (Fluorination Position) | Selectivity | Reference |

| 3-Halo-pyridines | AgF₂ | 2-Fluoro-3-halo-pyridine | Exclusive | nih.govacs.org |

| 3-Alkoxy-pyridines | AgF₂ | 2-Fluoro-3-alkoxy-pyridine | Exclusive | nih.govacs.org |

| 3-Cyano-pyridines | AgF₂ | 2-Fluoro-3-cyano-pyridine | Exclusive | nih.govacs.org |

| 3-Trifluoromethyl-pyridines | AgF₂ | 2-Fluoro-3-trifluoromethyl-pyridine | Exclusive | nih.govacs.org |

| 3-Benzyloxy-5-substituted-pyridines | AgF₂ | 2-Fluoro-3-benzyloxy-5-substituted-pyridine | 4.2:1 to 20:1 | nih.govacs.org |

This table is generated based on data for substituted pyridines to illustrate the principles of regioselective fluorination, which can be applied to the synthesis of (4-Fluoropyridin-2-yl)dimethylamine analogues.

Introduction of Additional Halogen or Other Substituents on the Pyridine Ring

Beyond fluorine, the introduction of other halogens (chlorine, bromine, iodine) or various functional groups onto the pyridine ring can further diversify the properties of the parent compound. Halogenated pyridines are valuable intermediates in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For example, 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, derived from a substituted pyridine, can be converted into amino and hydrazido derivatives, which serve as precursors for fused ring systems. nih.gov

The introduction of substituents like cyano, nitro, or alkyl groups can modulate the electronic and steric profile of the molecule. These modifications can be achieved through various synthetic methodologies, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. nih.gov

Variations of the Dimethylamine (B145610) Side Chain and Related Amine Moieties

The dimethylamino group at the 2-position of the pyridine ring is a key feature contributing to the compound's basicity and nucleophilicity. wikipedia.org Altering this side chain provides a powerful tool for modifying the molecule's properties.

Variations can range from simple changes in the alkyl substituents on the nitrogen atom to the incorporation of more complex amine moieties. For instance, replacing the dimethylamino group with other dialkylamino groups or cyclic amines like pyrrolidine (B122466) or piperidine (B6355638) can influence the compound's steric bulk and lipophilicity. acs.org

Furthermore, the amine can be incorporated into a longer chain, such as a dimethylaminopropoxy group. The synthesis of such analogues often involves the reaction of a corresponding chloropyridine with the desired amino alcohol. These modifications can significantly impact the molecule's pharmacological profile.

Integration into Fused Heterocyclic Architectures

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The 2-amino group of the pyridine ring is particularly amenable to cyclization reactions to form bicyclic and polycyclic structures.

Prominent examples include the synthesis of imidazo[1,2-a]pyridines. These are typically formed by the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related synthon. organic-chemistry.orge3s-conferences.org Various catalytic systems, including copper and iron, have been developed to facilitate this transformation under mild conditions. organic-chemistry.orgorganic-chemistry.org The resulting imidazopyridine core can be further functionalized. Microwave-assisted one-pot procedures have also been developed for the rapid and efficient synthesis of substituted imidazopyridines. e3s-conferences.orgnih.gov

Other fused systems, such as pyridazinoindoles and imidazoquinolines, can also be accessed from appropriately functionalized pyridine precursors. nih.gov The synthesis of pyridazinoindoles can involve the cyclization of pyridylhydrazone derivatives, while imidazoquinolines can be formed by the fusion of an imidazole (B134444) ring onto a quinoline (B57606) system, which itself can be derived from a pyridine precursor. nih.gov

Table 2: Synthesis of Fused Heterocycles from Aminopyridine Derivatives

| Fused Heterocycle | Synthetic Precursors | Reaction Type | Catalyst/Conditions | Reference |

| Imidazo[1,2-a]pyridines | 2-Aminopyridine, α-Haloketone | Cyclocondensation | Base, heat | e3s-conferences.org |

| Imidazo[1,2-a]pyridines | 2-Aminopyridine, Nitroolefin | Oxidative Cyclization | Cu(I), air | organic-chemistry.org |

| Imidazo[1,2-a]pyridines | 2-Aminopyridine, Ketone, Thiol | One-pot, three-step | Flavin, Iodine | organic-chemistry.org |

| Pyrido[2,3-d]pyrimidines | 6-Amino-pyridinecarbonitrile, Ethyl acetoacetate | Condensation | - | nih.gov |

| 1,8-Naphthyridine | 6-Amino-pyridinecarbonitrile, Malononitrile | Condensation | - | nih.gov |

| Pyrazolo[3,4-b]pyridines | 6-Hydrazido-pyridinecarbonitrile, Acetic acid | Cyclization | - | nih.gov |

This table illustrates general synthetic routes to fused heterocycles from aminopyridine precursors, which are applicable to derivatives of this compound.

Chiral Analogues and Enantioselective Synthesis Strategies

The introduction of chirality into the analogues of this compound can lead to compounds with stereospecific biological activities. Chirality can be introduced either in the side chain or by creating a chiral axis in the case of atropisomers.

The synthesis of chiral pyridine derivatives is an active area of research. chemistryviews.org Enantioselective methods for the functionalization of pyridines are highly sought after. One approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, chiral phosphine (B1218219) oxide-ligated Ni-Al bimetallic catalysts have been used for the enantioselective C2-H alkylation of pyridines. acs.org Another strategy is the enantioselective N-oxidation of pyridines using biomolecule-inspired peptide catalysts. chemistryviews.orgchemrxiv.org

The synthesis of axially chiral analogues of 4-(dimethylamino)pyridine (DMAP) has been reported, demonstrating the feasibility of creating atropisomeric catalysts. nih.gov These chiral analogues have been shown to be effective in non-enzymatic enantioselective acylation reactions. nih.gov Similar strategies could be applied to generate chiral derivatives of this compound.

Fluorine-Containing Building Blocks for Diverse Chemical Synthesis

Fluorinated building blocks are crucial in medicinal and materials chemistry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. sigmaaldrich.comenamine.net this compound and its derivatives can serve as valuable fluorine-containing building blocks for the synthesis of more complex molecules.

The fluorinated pyridine ring can be incorporated into larger molecular frameworks through various chemical transformations. The development of synthetic methods that utilize such building blocks is essential for diversity-oriented synthesis. encyclopedia.pub For example, fluorinated pyridines can be used in cross-coupling reactions to construct biaryl systems or incorporated into polymeric structures to enhance their thermal stability. nih.gov The presence of the fluorine atom can also influence the reactivity of other functional groups on the ring, enabling selective chemical modifications. nih.govacs.org

Role in Advanced Organic Synthesis

Strategic Building Block in Complex Molecule Construction

While specific, documented examples of (4-Fluoropyridin-2-yl)dimethylamine in the multi-step synthesis of complex molecules are not widely reported in prominent literature, its structure presents clear potential for its use as a strategic building block. The reactivity can be inferred from the established chemical behavior of its constituent functional groups on a pyridine (B92270) scaffold.

The primary feature that marks this compound as a valuable precursor is the fluorine atom at the 4-position. The pyridine ring is inherently electron-deficient, which activates positions 2 and 4 towards nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in SNAr reactions. This allows for the displacement of the fluoride (B91410) ion by a wide array of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups and build more complex heterocyclic systems.

The 2-dimethylamino group, being a strong electron-donating group, further influences this reactivity. It increases the electron density of the ring, which could potentially slow the rate of nucleophilic attack compared to an unsubstituted 4-fluoropyridine (B1266222). However, it also serves to direct the substitution specifically to the 4-position. This predictable reactivity is crucial in a multi-step synthesis, allowing for the regioselective construction of substituted pyridines that can be elaborated into more complex fused or linked heterocyclic frameworks.

In a synthetic sequence, incorporating this moiety would allow chemists to fine-tune the electronic character of an intermediate. For example, the electron-rich nature imparted by the amino group could enhance the reactivity of the pyridine ring towards certain electrophiles or facilitate metal-catalyzed C-H activation at specific sites, while the fluorine atom provides a reactive handle for subsequent cross-coupling or substitution reactions.

Catalytic Applications in Organic Transformations

The structural similarity of this compound to a well-known class of nucleophilic catalysts suggests its potential and the utility of its analogues in facilitating a variety of organic reactions.

4-(Dimethylamino)pyridine (DMAP) is a widely used and highly efficient nucleophilic catalyst for numerous reactions, particularly acylations. The catalytic activity of DMAP stems from the ability of the dimethylamino group to stabilize the positive charge on the pyridinium (B92312) ion formed during the catalytic cycle.

Analogues of this compound can be considered as modified DMAP structures. While the target compound has the amino group at the 2-position, its 4-amino isomers are more direct analogues. Studies on fluorinated DMAP analogues show that the introduction of electron-withdrawing fluorine atoms can modulate the basicity and nucleophilicity of the catalyst. For instance, fluorinated derivatives of DMAP have been synthesized and studied as recyclable "fluorous" catalysts. chemicalbook.com Although substituting the ring can sometimes decrease catalytic activity, it can also be used to fine-tune the catalyst's properties for specific applications or to improve its solubility in different media. A comparison of DMAP with other pyridine analogues in a specific oxidation reaction showed that the electron-donating nature of the dimethylamino group was crucial for higher catalytic activity compared to pyridines substituted with electron-withdrawing groups. google.com

| Catalyst Analogue | Key Structural Feature | Impact on Catalysis | Reference |

| Fluorous DMAP | Tagged with fluorous ponytails | Exhibits effectiveness similar to DMAP and allows for catalyst recovery. | chemicalbook.com |

| Biaryl DMAP Analogues | Restricted rotation (atropisomerism) | Retain DMAP-like catalytic activity; developed as potential chiral nucleophilic catalysts. | google.com |

| 4-Cyanopyridine | Electron-withdrawing cyano group | Shows lower catalytic activity in certain oxidation reactions compared to DMAP. | google.com |

The pyridine nitrogen and the exocyclic dimethylamino nitrogen in this compound give it the potential to act as a bidentate "chelating" ligand for a metal center. The design of ligands is critical in transition metal catalysis, as the ligand sphere around the metal dictates the catalyst's stability, activity, and selectivity.

Derivatives of 2-aminopyridine (B139424) are extensively used as ligands in a variety of metal-catalyzed reactions, including palladium-catalyzed cross-coupling and annulation reactions to form complex indole (B1671886) and carbazole (B46965) frameworks. acs.org The nitrogen atoms of the 2-aminopyridine motif coordinate to the metal, facilitating the catalytic cycle. By extension, the this compound scaffold is a viable candidate for ligand development. The fluorine substituent can be used to modulate the electronic properties of the ligand, which in turn influences the catalytic activity of the metal complex. For example, more electron-withdrawing ligands can make the metal center more electrophilic and potentially more reactive in certain catalytic steps. The broader class of 2-pyridonate ligands has also proven to be a versatile platform in 3d transition metal catalysis.

Applications in Radiolabeling Methodologies (e.g., ¹⁸F Incorporation for Molecular Probes)

One of the most significant modern applications for fluoropyridine derivatives is in the synthesis of radiotracers for Positron Emission Tomography (PET), a powerful in vivo molecular imaging technique. The short-lived positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is the radionuclide of choice for many PET applications due to its favorable decay properties.

The synthesis of ¹⁸F-labeled PET probes often involves a late-stage radiofluorination step, where a stable isotope is replaced with ¹⁸F. For aromatic systems like pyridine, this is typically achieved via nucleophilic aromatic substitution. The precursor molecule must contain a good leaving group at the position to be labeled.

| Radiolabeling Precursor Type | Leaving Group | Target Labeled Position | Key Considerations | Reference |

| Nitropyridine | -NO₂ | 2- or 4-position | A strong electron-withdrawing group that is an excellent leaving group for SNAr. | |

| Halopyridine | -Cl, -Br | 2- or 4-position | Requires higher temperatures for displacement compared to nitro groups. | |

| Pyridyl-Onium Salt | -N⁺Me₃ | 2- or 4-position | Highly effective leaving group, allowing for mild reaction conditions. | |

| Pyridine N-oxide | Halogen (-Br) | 3-position | A novel method for accessing meta-fluorinated pyridines. |

Contributions to Materials Science and Polymer Chemistry

Polymerization Monomers and Building Blocks Incorporating Fluorinated Pyridines

The structure of (4-Fluoropyridin-2-yl)dimethylamine, featuring a reactive fluorinated pyridine (B92270) ring and a dimethylamino group, makes it an intriguing candidate as a monomer or a precursor to monomers for various polymerization reactions. The presence of the fluorine atom on the pyridine ring can activate the carbon-fluorine bond towards nucleophilic aromatic substitution (SNAr), a common reaction used in step-growth polymerization. nih.gov

Research on analogous compounds, such as other fluorinated pyridylenediamine monomers, has demonstrated their successful incorporation into high-performance polymers like polyimides. researchgate.netresearchgate.net These studies reveal that the nucleophilicity of the diamine monomers plays a crucial role in achieving high molecular weight polymers. researchgate.net Similarly, this compound could be functionalized to create diamine or other bifunctional monomers. The electron-donating nature of the dimethylamino group, combined with the electron-withdrawing effect of the fluorine atom and the pyridine nitrogen, creates a unique electronic profile that can influence polymerization kinetics and the properties of the resulting polymer.

The table below summarizes the potential of fluorinated pyridine derivatives as polymer building blocks, based on findings from related compounds.

| Monomer Type | Polymerization Method | Resulting Polymer | Key Properties |

| Fluorinated Pyridylenediamines | Polycondensation | Polyimides | High thermal stability, good mechanical properties |

| Perfluoropyridine (PFPy) | Nucleophilic Aromatic Substitution (SNAr) | Fluorinated Networks/Polymers | Chemical resistance, thermal stability |

| Functionalized 2-Aminopyridines | Various | Specialty Polymers | Tailorable electronic and physical properties |

This table is illustrative and based on the behavior of analogous compounds.

Development of Functionalized Polymeric Materials (e.g., Fluoropolymers, Fluorinated Networks)

The integration of fluorinated pyridine moieties, such as the one derived from this compound, into a polymer backbone or as pendant groups can lead to the development of functionalized materials with tailored properties. Fluoropolymers are renowned for their exceptional characteristics, which stem from the strength of the carbon-fluorine bond. nih.gov

Polymers incorporating this compound could exhibit a range of desirable attributes:

Modified Surface Properties: Fluorinated polymers are known for their low surface energy, leading to hydrophobicity and oleophobicity. nih.gov This can be advantageous in creating self-cleaning or low-friction surfaces.

Unique Electronic Properties: The pyridine ring, with its nitrogen atom, can act as a site for quaternization or coordination with metal ions, opening possibilities for creating conductive or catalytic materials. The interplay between the electron-donating dimethylamino group and the electronegative fluorine atom can further modulate these properties.

Research on perfluoropyridine (PFPy) has shown that it can be used to create highly fluorinated networks and to functionalize existing polymers by introducing it as a pendant group. nih.gov This suggests a pathway for utilizing the reactivity of the C-F bond in this compound for post-polymerization modification, allowing for the fine-tuning of material properties.

The following table outlines the expected properties of functionalized polymers derived from fluorinated pyridines.

| Property | Origin | Potential Application |

| High Thermal Stability | Strong C-F and C-C bonds | High-performance plastics, aerospace components |

| Chemical Resistance | Inertness of C-F bonds | Chemical processing equipment, protective liners |

| Low Surface Energy | Fluorine's low polarizability | Non-stick coatings, hydrophobic textiles |

| Dielectric Properties | Electronegativity of fluorine | Electrical insulation, electronic components |

This table is a projection based on the known properties of fluoropolymers and pyridine-containing polymers.

Utilization in Coatings and Adhesives Based on Chemical Stability and Reactivity

The inherent properties of polymers derived from fluorinated pyridines make them promising candidates for advanced coatings and adhesives. Fluoropolymer coatings are widely used for their protective qualities, including corrosion resistance, non-stick surfaces, and weather stability. nih.govpageplace.de

The incorporation of a this compound-based unit into a polymer for a coating application could offer several advantages:

Durability and Protection: The chemical inertness imparted by the fluorine content would lead to coatings that can withstand harsh environmental conditions and chemical exposure.

Adhesion Promotion: The pyridine nitrogen and the dimethylamino group could potentially enhance adhesion to certain substrates through specific interactions like hydrogen bonding or coordination. This is a significant factor, as strong adhesion is critical for the performance of protective coatings.

Functional Surfaces: The unique surface properties, such as hydrophobicity, could be leveraged to create water-repellent and easy-to-clean coatings.

In the realm of adhesives, the chemical stability of these polymers would ensure the longevity of the adhesive bond. Furthermore, the reactivity of the fluorinated pyridine ring could be harnessed to create cross-linking sites, leading to the formation of strong, thermosetting adhesives. The ability to tune the electronic properties of the pyridine ring could also be used to develop adhesives with specific conductive or thermal properties.

Q & A

Basic: How can researchers optimize the synthesis of (4-Fluoropyridin-2-yl)dimethylamine?

Methodological Answer:

To optimize synthesis, systematically vary reaction parameters such as:

- Catalyst type and loading : Use transition metal catalysts (e.g., Ru or Pd-based systems) to enhance coupling efficiency.

- Solvent polarity : Test polar aprotic solvents (e.g., DMF, DCM) to improve intermediate stability .

- Temperature gradients : Employ stepwise heating (e.g., 60°C for nucleophilic substitution, 80°C for cyclization) to minimize side reactions.

- Purification : Utilize column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures for high-purity yields (>95%) .

Basic: What techniques are recommended for structural characterization of this compound?

Methodological Answer:

Combine multiple analytical methods:

- X-ray crystallography : Use SHELX software for refinement of crystal structures, ensuring R-factors < 0.05 for high accuracy .

- NMR spectroscopy : Assign peaks using , , and -NMR to confirm substitution patterns (e.g., fluorine at C4, dimethylamine at C2) .

- Mass spectrometry (ESI/HRMS) : Validate molecular weight (e.g., [M+H] at m/z 169.08) and fragmentation pathways .

Basic: How does thermal stability impact experimental design for this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >150°C) to establish safe handling ranges.

- Pyrolysis kinetics : Model degradation pathways using DFT calculations or analogies to dimethylamine pyrolysis, where C-N bond cleavage dominates at elevated temperatures .

- Storage : Store in inert atmospheres (argon) at -20°C to prevent oxidative degradation .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile dimethylamine byproducts .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats due to flammability risks (flash point ~-30°C) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorbent materials .

Advanced: How can computational modeling predict reactivity in catalytic or biological systems?

Methodological Answer:

- DFT/Molecular Dynamics : Simulate electronic effects of the fluorine substituent on nucleophilic aromatic substitution (e.g., Hammett σ values for para-fluorine) .

- Docking studies : Model interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina, focusing on hydrogen bonding with the dimethylamine group .

- Kinetic Monte Carlo : Predict catalytic turnover frequencies (TOFs) by extrapolating from Ru@cellulose nanoparticle systems .

Advanced: How can researchers resolve contradictions in reported synthetic yields or properties?

Methodological Answer:

- Reproducibility audits : Cross-validate protocols (e.g., catalyst purity, solvent drying) using peer-reviewed methods .

- Statistical analysis : Apply ANOVA to identify outliers in yield datasets (e.g., discrepancies >10% require re-examination of reaction stoichiometry) .

- Advanced spectroscopy : Use -NMR to detect trace impurities (e.g., unreacted fluoropyridine precursors) .

Advanced: What methodologies enable quantification of dimethylamine byproducts in biological or environmental systems?

Methodological Answer:

- LC-MS/MS : Develop a targeted assay with deuterated internal standards (e.g., d-dimethylamine) for urinary or environmental samples .

- Fluorescent probes : Design pyridine-based sensors (e.g., thieno[3,2-b]pyridinone derivatives) to detect dimethylamine via fluorescence quenching .

- Ion chromatography : Separate and quantify dimethylamine in aqueous matrices with a conductivity detector (LOD < 0.1 ppm) .

Advanced: How can catalytic applications of this compound be explored in green chemistry?

Methodological Answer:

- Heterogeneous catalysis : Immobilize the compound on cellulose or silica supports to mimic Ru@cellulose systems, testing TOFs in dehydrogenation reactions .

- Mechanistic studies : Use in situ IR spectroscopy to monitor intermediates during catalysis (e.g., imine or enamine formation) .

- Sustainability metrics : Calculate E-factors and atom economy for proposed catalytic cycles, targeting >80% efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.